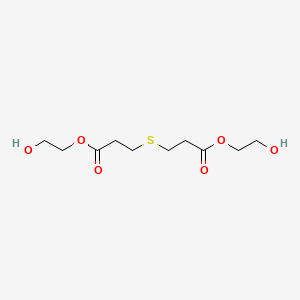
Bis(2-hydroxyethyl) 3,3'-sulfanediyldipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester is a chemical compound with the molecular formula C10H18O6S. It is an ester derivative of propanoic acid and contains a sulfur atom in its structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester typically involves the esterification of 3,3’-thiodipropionic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
3,3’-Thiodipropionic acid+Ethylene glycol→Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtain a high yield of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including its use as a drug delivery agent.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics to enhance their durability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester involves its ability to interact with molecular targets through its ester and sulfur functional groups. The sulfur atom can participate in redox reactions, while the ester groups can undergo hydrolysis to release active compounds. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid,3,3’-thiobis-,didodecyl ester
- Propanoic acid,3,3’-thiobis-,dimethyl ester
- Propanoic acid,3,3’-thiobis-,dioctadecyl ester
Uniqueness
Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester is unique due to its specific ester groups derived from ethylene glycol, which impart distinct chemical and physical properties. Compared to other similar compounds, it has a higher solubility in water and different reactivity patterns, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
3789-39-7 |
|---|---|
Molekularformel |
C10H18O6S |
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
2-hydroxyethyl 3-[3-(2-hydroxyethoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C10H18O6S/c11-3-5-15-9(13)1-7-17-8-2-10(14)16-6-4-12/h11-12H,1-8H2 |
InChI-Schlüssel |
FFRXKNAFQFRQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCC(=O)OCCO)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


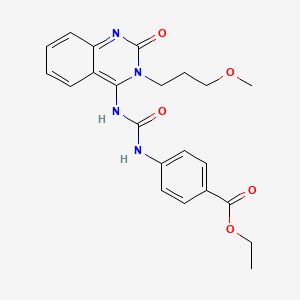
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
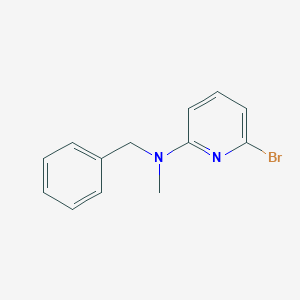
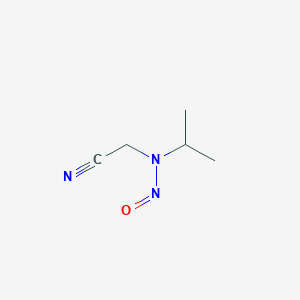
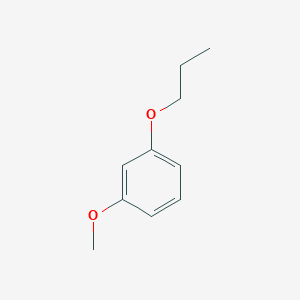
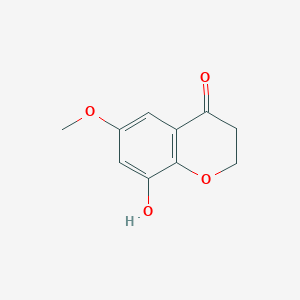
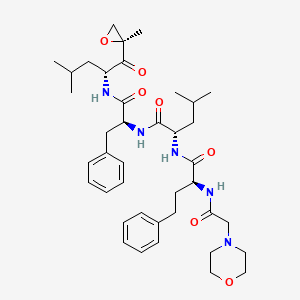
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
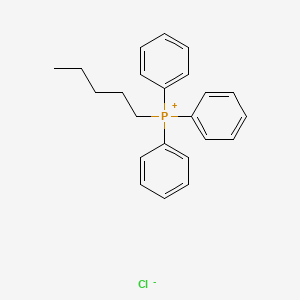
![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)

![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)
